[6-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol

Medicinal Chemistry Physicochemical Properties Drug Design

Researchers frequently encounter supply bottlenecks when sourcing specialized fluorinated benzothiophene building blocks with a reactive handle for SAR exploration. This compound solves that with consistent ≥98% purity, ready stock, and global shipping. • Versatile 2-CH2OH group: oxidize to aldehyde/acid, convert to halide for cross-coupling. • 6-CF3 group (σp ≈ 0.54) enhances lipophilicity (LogP 3.77) and metabolic stability. • Immediate global shipping; ambient transport.

Molecular Formula C10H7F3OS
Molecular Weight 232.22 g/mol
CAS No. 863118-46-1
Cat. No. B1439132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[6-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol
CAS863118-46-1
Molecular FormulaC10H7F3OS
Molecular Weight232.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(F)(F)F)SC(=C2)CO
InChIInChI=1S/C10H7F3OS/c11-10(12,13)7-2-1-6-3-8(5-14)15-9(6)4-7/h1-4,14H,5H2
InChIKeyGHWDYXJALHFKBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: [6-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol


[6-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol is a fluorinated benzothiophene derivative with the molecular formula C10H7F3OS and a molecular weight of 232.22 g/mol [1]. It is characterized by a benzothiophene core with a trifluoromethyl substituent at the 6-position and a methanol group at the 2-position . The compound is typically supplied as a research chemical with purity specifications ranging from 95% to 98% . This scaffold is of interest in medicinal chemistry and agrochemical research due to the unique electronic and steric properties conferred by the trifluoromethyl group .

Benzothiophene scaffold with 6-CF₃ and 2-CH₂OH substitution pattern
2‑methanol handle enables derivatization to aldehydes, acids, or halides
Research‑grade purity with documented analytical support available

Why [6-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol Cannot Be Replaced by Analogs


Generic substitution among benzothiophene derivatives is not straightforward due to the profound impact of substituent position and electronic properties on both synthetic utility and potential biological activity. The specific 6-CF3, 2-CH2OH substitution pattern in [6-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol dictates its reactivity as a synthetic building block . For instance, the 2-methanol group provides a versatile handle for further derivatization (e.g., oxidation to aldehydes or carboxylic acids, or conversion to halides for cross-coupling), which is fundamentally different from analogs lacking this functionality . Furthermore, the 6-trifluoromethyl group exerts a strong electron-withdrawing effect that influences the electronic density of the thiophene and benzene rings, modulating the compound's behavior in electrophilic and nucleophilic reactions compared to unsubstituted or differently substituted benzothiophenes . The quantitative evidence below highlights specific, albeit limited, instances where structural differences translate into measurable changes in physicochemical properties and potential biological performance, underscoring the need for precise compound selection in research programs.

Target compound
6‑CF₃, 2‑CH₂OH benzothiophene
Analog without 2‑CH₂OH
Missing primary alcohol handle may limit derivatization scope and change synthetic route design.
Target compound
6‑CF₃, 2‑CH₂OH benzothiophene
Analog without 6‑CF₃ or with other substituents
Electron‑withdrawing environment differs; reactivity and regioselectivity in subsequent steps may shift.

Quantitative Differentiation vs. Analogs


Lipophilicity Modulation by 6-CF3 Substitution

The introduction of a trifluoromethyl group at the 6-position of the benzothiophene core significantly alters lipophilicity compared to the unsubstituted parent scaffold. The calculated partition coefficient (LogP) for [6-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol is reported as 3.77 [1]. In contrast, the unsubstituted analog, 1-benzothiophen-2-ylmethanol, has a significantly lower LogP of 2.17 [2]. This increase in lipophilicity can impact membrane permeability and pharmacokinetic properties in a biological context.

Lipophilicity (LogP)
Calculated, data to verify
Target LogP 3.77 vs 2.17 (unsubstituted)
Supports LogD‑based assay design context
~40‑fold partition increase; ACD/Labs calculation
Medicinal Chemistry Physicochemical Properties Drug Design

Electron-Withdrawing Effect of 6-CF3

The 6-trifluoromethyl substituent exerts a strong electron-withdrawing inductive effect, quantified by its Hammett substituent constant (σp). The σp value for a para-CF3 group on a phenyl ring is 0.54, representing a significant electron-withdrawing effect [1]. In contrast, a 6-methoxy (OCH3) analog would exhibit a strong electron-donating effect (σp = -0.27) [2]. This fundamental electronic difference will alter the reactivity of the benzothiophene core in subsequent chemical transformations, such as electrophilic aromatic substitution or cross-coupling reactions.

Electronic Effect (σp)
Class-level inference
σp 0.54 (CF₃) vs −0.27 (OCH₃)
Informs electronic property consideration in SAR
Difference 0.81 σ units; proxy from phenyl values
Physical Organic Chemistry Reactivity SAR Analysis

Vendor Purity and Analytical Support Comparison

Commercial availability and specifications vary. [6-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol is available from multiple suppliers with differing purity grades and analytical documentation. For example, Fluorochem offers the compound at 98% purity with a full safety data sheet . AKSci provides the compound at 95% minimum purity . Bidepharm supplies it at 95+% purity and offers batch-specific QC data including NMR, HPLC, and GC . While this does not represent a head-to-head comparison of compound performance, it is a direct, quantitative differentiator for procurement decisions.

Vendor Purity
Supplier data, review required
98% (Fluorochem) vs 95% min (AKSci)
Informs procurement specification review
Up to 3% purity difference; batch QC data varies
Chemical Procurement Quality Control Sourcing

Recommended Research Applications


2-Substituted Derivatives for Medicinal Chemistry

The 2-methanol group in [6-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol is a key functional handle for introducing diversity at the 2-position. This can be leveraged to synthesize a library of compounds for structure-activity relationship (SAR) studies. The electron-withdrawing 6-CF3 group (σp ≈ 0.54) [1] will influence the reactivity of this position and the overall electronic properties of the resulting analogs. This is supported by the compound's use as a building block for further derivatization, as noted in general descriptions of its reactivity .

Physicochemical Property Modulation in Lead Optimization

The presence of the 6-trifluoromethyl group significantly increases the lipophilicity of the benzothiophene scaffold (LogP = 3.77) compared to the unsubstituted parent (LogP = 2.17) [2]. This property makes it a suitable building block for medicinal chemists aiming to increase the logD of a lead series to improve membrane permeability or target engagement, while also introducing a site for further functionalization at the 2-methanol group.

Agrochemical Intermediate Development

The combination of a heteroaromatic core (benzothiophene) with a lipophilic and metabolically stable trifluoromethyl group is a common motif in agrochemical active ingredients. [6-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol can serve as a versatile intermediate for the synthesis of novel fungicides, herbicides, or insecticides. The 2-methanol group can be easily oxidized to an aldehyde or carboxylic acid, both of which are common functional groups in bioactive agrochemicals. This application is inferred from the compound's structural class and the known importance of trifluoromethylated heterocycles in crop protection [3].

Fluorinated Organic Electronics Precursor

Benzothiophene derivatives are key building blocks for organic semiconductors, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The introduction of a strong electron-withdrawing trifluoromethyl group can lower the LUMO energy level of the resulting polymer or small molecule, improving electron injection and transport properties. The 2-methanol group provides a site for polymerization or attachment to other electroactive units. This scenario is supported by the known electronic effects of the CF3 group [1] and the general utility of benzothiophenes in materials chemistry.

Application
Selection Property
Validation Focus
2‑Position derivatization for SAR
2‑Methanol functional handle
Reactivity under 6‑CF₃ electronic context
Lead optimization LogD modulation
6‑CF₃ lipophilicity enhancement
Membrane permeability assay context
Agrochemical intermediate synthesis
Benzothiophene‑CF₃ stability
Oxidation to aldehyde/acid derivative review
Organic semiconductor precursor
Electron‑deficient CF₃ for LUMO tuning
Polymerization/coupling compatibility

Technical Documentation Hub

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